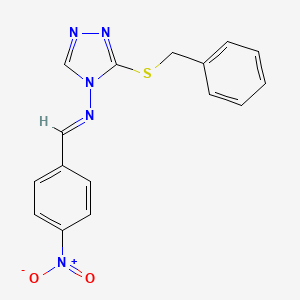![molecular formula C21H15BrN4 B3889427 N-[(E)-benzylideneamino]-6-bromo-4-phenylquinazolin-2-amine](/img/structure/B3889427.png)
N-[(E)-benzylideneamino]-6-bromo-4-phenylquinazolin-2-amine
Overview
Description
N-[(E)-benzylideneamino]-6-bromo-4-phenylquinazolin-2-amine is a quinazoline derivative, a class of compounds known for their significant biological activities. Quinazoline derivatives have been extensively studied due to their potential therapeutic applications, including anti-cancer, anti-inflammatory, and anti-bacterial properties .
Preparation Methods
The synthesis of N-[(E)-benzylideneamino]-6-bromo-4-phenylquinazolin-2-amine typically involves the condensation of 6-bromo-4-phenylquinazolin-2-amine with benzaldehyde under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
N-[(E)-benzylideneamino]-6-bromo-4-phenylquinazolin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions
Scientific Research Applications
N-[(E)-benzylideneamino]-6-bromo-4-phenylquinazolin-2-amine has been explored for various scientific research applications:
Mechanism of Action
The mechanism of action of N-[(E)-benzylideneamino]-6-bromo-4-phenylquinazolin-2-amine involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes involved in cell proliferation, leading to the suppression of cancer cell growth. The compound may also interact with bacterial cell membranes, disrupting their integrity and leading to bacterial cell death .
Comparison with Similar Compounds
N-[(E)-benzylideneamino]-6-bromo-4-phenylquinazolin-2-amine is unique due to its specific substitution pattern on the quinazoline ring. Similar compounds include:
6-bromo-4-phenylquinazolin-2-amine: Lacks the benzylideneamino group, resulting in different biological activities.
N-[(E)-benzylideneamino]-4-phenylquinazolin-2-amine: Lacks the bromine atom, which may affect its reactivity and biological properties .
This compound’s unique structure and properties make it a valuable subject for ongoing research in various scientific fields.
Properties
IUPAC Name |
N-[(E)-benzylideneamino]-6-bromo-4-phenylquinazolin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrN4/c22-17-11-12-19-18(13-17)20(16-9-5-2-6-10-16)25-21(24-19)26-23-14-15-7-3-1-4-8-15/h1-14H,(H,24,25,26)/b23-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLWZOJHHARFAPG-OEAKJJBVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC2=NC3=C(C=C(C=C3)Br)C(=N2)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/NC2=NC3=C(C=C(C=C3)Br)C(=N2)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


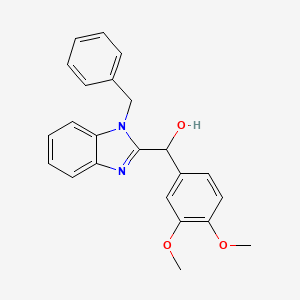
![4-[(4-bromobenzylidene)amino]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B3889351.png)
![6-CHLORO-3-[(2E)-3-(3,4-DIMETHOXYPHENYL)PROP-2-ENOYL]-4-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE](/img/structure/B3889360.png)
![2-{(2E)-2-[(2-methoxynaphthalen-1-yl)methylidene]hydrazinyl}-5-(trifluoromethyl)pyridine](/img/structure/B3889370.png)
![7-bromo-4-[3-(morpholin-4-yl)propanoyl]-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one](/img/structure/B3889374.png)
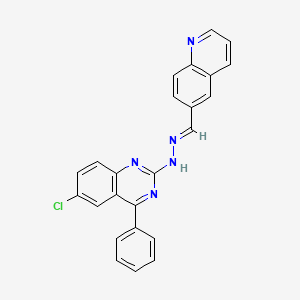
![3-[(3-phenoxyphenyl)methylsulfanyl]-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B3889379.png)
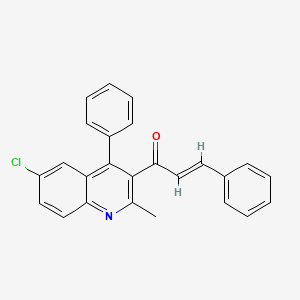

![N-[(E)-(2,4-dichlorophenyl)methylideneamino]-2-(1H-indol-3-yl)acetamide](/img/structure/B3889396.png)
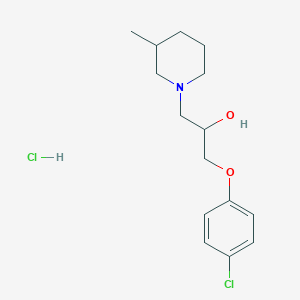
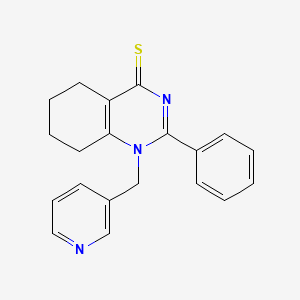
![2-(3,4-dimethoxybenzyl)-3-[(2-thienylmethylene)amino]-4(3H)-quinazolinone](/img/structure/B3889422.png)
